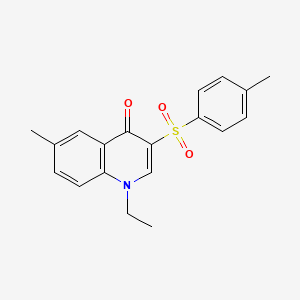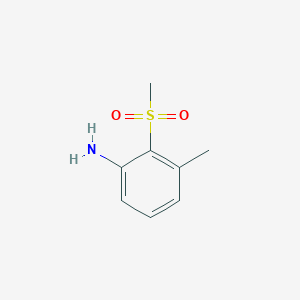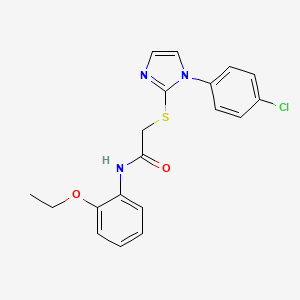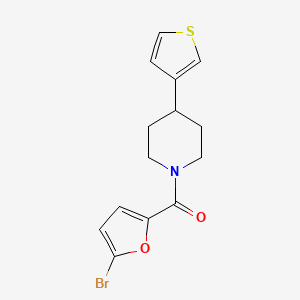
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 3-position of the thiadiazole ring and a methylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine typically involves the reaction of 3-chloro-1,2,4-thiadiazole with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Aplicaciones Científicas De Investigación
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Chloro-1,2,4-thiadiazole: A simpler analog without the piperazine moiety.
4-Methylpiperazine: A related compound lacking the thiadiazole ring.
1-(3-Chloro-1,2,4-thiadiazol-5-yl)piperazine: Similar structure but without the methyl group on the piperazine ring.
Comparison: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is unique due to the combination of the thiadiazole ring and the methylpiperazine moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs. The presence of the chloro group and the methyl group can influence the compound’s reactivity and interaction with biological targets, enhancing its potential as a research tool and therapeutic agent.
Propiedades
IUPAC Name |
3-chloro-5-(4-methylpiperazin-1-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-9-6(8)10-13-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWOMWACZVXCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874980-30-9 |
Source


|
| Record name | 1-(3-chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)


![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)
![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2759710.png)
![4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-cyclopropylbenzamide](/img/structure/B2759711.png)
![ethyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2759712.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(2-methylcyclohexyl)thiourea](/img/structure/B2759714.png)


![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2759723.png)
